4-(Trifluoromethyl)benzoyl chloride

Linear Free Energy Relationship Reactivity Prediction Substituent Effect

4-(Trifluoromethyl)benzoyl chloride is a para-substituted benzoyl chloride derivative bearing a strongly electron-withdrawing trifluoromethyl group. With a molecular formula of C₈H₄ClF₃O and a molecular weight of 208.56 g/mol, this compound exists as a colorless to pale yellow liquid at room temperature.

Molecular Formula C8H4ClF3O
Molecular Weight 208.56 g/mol
CAS No. 329-15-7
Cat. No. B1294942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzoyl chloride
CAS329-15-7
Molecular FormulaC8H4ClF3O
Molecular Weight208.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
InChIKeyOXZYBOLWRXENKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7): Electronic Properties and Procurement Significance


4-(Trifluoromethyl)benzoyl chloride is a para-substituted benzoyl chloride derivative bearing a strongly electron-withdrawing trifluoromethyl group [1]. With a molecular formula of C₈H₄ClF₃O and a molecular weight of 208.56 g/mol, this compound exists as a colorless to pale yellow liquid at room temperature . Its defining characteristic is the substantial electron withdrawal imparted by the -CF₃ substituent, as quantified by its Hammett para-substituent constant (σₚ) of +0.54, which fundamentally distinguishes it from less electron-deficient benzoyl chloride analogs [1]. This electronic profile underpins its differentiated reactivity, mechanism preference, and utility in synthesizing fluorinated pharmacophores and advanced materials where enhanced electrophilicity is required.

Why 4-(Trifluoromethyl)benzoyl chloride Cannot Be Replaced by Generic Benzoyl Chloride Analogs


Simple substitution with unsubstituted benzoyl chloride, 4-chlorobenzoyl chloride, or 4-methylbenzoyl chloride is untenable for applications requiring high electrophilicity or specific electronic effects. The 4-(trifluoromethyl)benzoyl chloride exhibits a Hammett σₚ value of +0.54, reflecting strong electron withdrawal, whereas benzoyl chloride (σₚ = 0.00 by definition), 4-chlorobenzoyl chloride (σₚ = +0.23), and 4-methylbenzoyl chloride (σₚ = -0.17) span a dramatically different range of electronic influence [1]. This difference manifests in reaction kinetics and mechanism: while electron-donating substituents (e.g., 4-methoxy, σₚ = -0.27) promote dissociative (SN1-like) solvolysis pathways, the strongly electron-withdrawing -CF₃ group favors an associative (addition-elimination) mechanism in nucleophilic substitutions [2]. Consequently, substituting a less electrophilic benzoyl chloride would not only alter reaction rates but may fundamentally change the reaction pathway, leading to different product distributions or complete failure of the intended transformation.

Quantitative Differentiation of 4-(Trifluoromethyl)benzoyl chloride: Evidence-Based Selection Criteria


Electronic Differentiation: Hammett σₚ Constants of Para-Substituted Benzoyl Chlorides

The Hammett para-substituent constant (σₚ) quantifies the electronic influence of a substituent on the reactivity of a benzoyl derivative [1]. 4-(Trifluoromethyl)benzoyl chloride exhibits a σₚ value of +0.54, indicating strong electron withdrawal [1]. In contrast, benzoyl chloride (unsubstituted) has a σₚ of 0.00 by definition, 4-chlorobenzoyl chloride has a σₚ of +0.23, and 4-methylbenzoyl chloride has a σₚ of -0.17 [1].

Linear Free Energy Relationship Reactivity Prediction Substituent Effect

Mechanistic Differentiation: Associative vs. Dissociative Solvolysis Pathways

The hydrolysis and solvolysis mechanisms of para-substituted benzoyl chlorides are dictated by the electronic nature of the substituent [1]. Benzoyl chlorides with electron-donating groups (e.g., 4-methoxy, σₚ = -0.27) react through a dissociative (SN1-like) mechanism, whereas those with electron-withdrawing groups, including 4-(trifluoromethyl)benzoyl chloride, favor an associative (addition-elimination) mechanism [1].

Reaction Mechanism Solvolysis Nucleophilic Substitution

Physical Property Differentiation: Boiling Point and Density Comparison

4-(Trifluoromethyl)benzoyl chloride exhibits distinct physical properties compared to other para-substituted benzoyl chlorides . Its boiling point at atmospheric pressure is 188-190°C , which is lower than that of 4-chlorobenzoyl chloride (221-222°C) and 4-methoxybenzoyl chloride (262.5°C) , but higher than unsubstituted benzoyl chloride (197.2°C). Its density is 1.404 g/mL at 25°C , higher than 4-chlorobenzoyl chloride (~1.37 g/mL) .

Physical Properties Purification Handling

Pharmaceutical Intermediate Utility: Synthesis of Beta-3 Adrenergic Receptor Agonists

4-(Trifluoromethyl)benzoyl chloride serves as a key acylating agent in the synthesis of substituted sulfonamide beta-3 adrenergic receptor agonists, a class of compounds investigated for the treatment of diabetes and obesity [1]. In a specific patented synthetic route, 4-(trifluoromethyl)benzoyl chloride is converted to a chloromethylketone intermediate, which is subsequently condensed to form the final pharmacologically active sulfonamide derivative [1]. While 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride could theoretically be employed in analogous acylations, the trifluoromethyl group is specifically required in the final drug candidate to enhance metabolic stability and modulate lipophilicity (XLogP3 = 4.1 for the parent benzoyl chloride) [2].

Medicinal Chemistry Drug Synthesis API Intermediate

Agrochemical Intermediate Utility: Precursor to Highly Effective Insecticides

4-(Trifluoromethyl)benzoyl chloride is a critical starting material for the synthesis of 2,3,5,6-tetrafluorobenzoic acid, which serves as an intermediate in the production of highly effective insecticides [1][2]. In a patented process, 4-trifluoromethyl-benzoyl fluoride (which can be derived from the corresponding acid chloride) is chlorinated and fluorinated to yield 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride, which is subsequently hydrolyzed and decarboxylated to give the target tetrafluorobenzoic acid [1][2]. The presence of the trifluoromethyl group is essential for the subsequent halogenation steps and for imparting the desired insecticidal activity in the final product. Non-fluorinated benzoyl chlorides cannot be substituted in this sequence as they lack the required electronic activation and would not yield the tetrafluorinated benzoic acid derivative.

Agrochemical Synthesis Insecticide Intermediate Fluorinated Building Block

Optimal Application Scenarios for 4-(Trifluoromethyl)benzoyl chloride Based on Quantified Differentiation


Synthesis of Fluorinated Aromatic Ketones via Microwave-Promoted Suzuki Coupling

4-(Trifluoromethyl)benzoyl chloride is explicitly recommended for the preparation of 4-(trifluoromethyl)benzophenone and related fluorinated aromatic ketones via microwave-promoted Suzuki-type coupling with arylboronic acids . The strong electron-withdrawing nature of the -CF₃ group (σₚ = +0.54) enhances the electrophilicity of the carbonyl carbon, facilitating the oxidative addition step with palladium catalysts and improving coupling efficiency under microwave irradiation. This specific reactivity profile makes it the acyl chloride of choice when the target molecule requires a para-trifluoromethylphenyl ketone moiety.

Preparation of Beta-3 Adrenergic Receptor Agonist Intermediates

In the synthesis of substituted sulfonamide beta-3 agonists for diabetes and obesity research, 4-(trifluoromethyl)benzoyl chloride is the required acylating agent to introduce the trifluoromethyl pharmacophore . The -CF₃ group is essential for the metabolic stability and target binding of the final drug candidate. Substitution with 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride would yield structurally related but pharmacologically distinct compounds that do not meet the structural specifications of the patented drug candidates.

Synthesis of Tetrafluorobenzoic Acid Insecticide Precursors

4-(Trifluoromethyl)benzoyl chloride (or its fluoride derivative) is an essential starting material in the Bayer process for manufacturing 2,3,5,6-tetrafluorobenzoic acid, a key intermediate for high-efficacy insecticides [1]. The trifluoromethyl group activates the aromatic ring toward exhaustive halogenation and is subsequently removed via decarboxylation to yield the tetrafluorinated benzoic acid core. No other benzoyl chloride derivative can be substituted in this industrial process.

Mechanistic Studies of Nucleophilic Acyl Substitution

Due to its strong electron-withdrawing substituent (σₚ = +0.54) and preference for an associative (addition-elimination) mechanism in solvolysis, 4-(trifluoromethyl)benzoyl chloride serves as a model substrate for investigating SN2-type acyl transfer reactions . Its reactivity contrasts sharply with electron-rich benzoyl chlorides like 4-methoxybenzoyl chloride (σₚ = -0.27), which proceed via dissociative pathways, enabling comparative mechanistic studies and the calibration of linear free energy relationships.

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